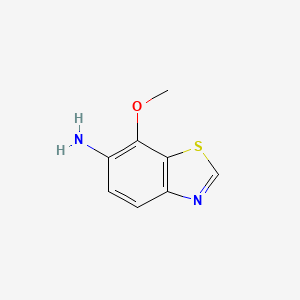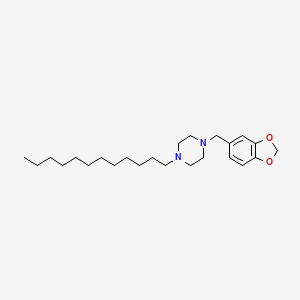
1-Dodecyl-4-piperonylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Dodecyl-4-piperonylpiperazine is a chemical compound belonging to the piperazine class It is characterized by the presence of a dodecyl chain and a piperonyl group attached to a piperazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Dodecyl-4-piperonylpiperazine can be synthesized through the reaction of piperazine with a dodecyl chloride and a piperonyl chloride. The reaction typically occurs in the presence of a solvent such as water and a cationic surfactant to facilitate the reaction . The reaction conditions often involve agitation and controlled temperature to ensure high yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Dodecyl-4-piperonylpiperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Halogenated compounds, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding alcohols or ketones, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
1-Dodecyl-4-piperonylpiperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including its interaction with cellular components.
Medicine: Explored for its potential therapeutic properties, including its effects on neurotransmitter systems.
Industry: Utilized in the development of new materials and as a surfactant in various formulations
Wirkmechanismus
The mechanism of action of 1-Dodecyl-4-piperonylpiperazine involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-Dodecyl-4-piperonylpiperazine can be compared with other similar compounds such as:
1-(3,4-Methylenedioxybenzyl)piperazine (MDBZP): Similar in structure but with different functional groups, leading to distinct properties and applications.
1-Benzyl-4-piperonylpiperazine: Another related compound with variations in the alkyl chain length and functional groups.
These comparisons highlight the uniqueness of this compound in terms of its specific structural features and resulting properties.
Eigenschaften
CAS-Nummer |
55436-46-9 |
|---|---|
Molekularformel |
C24H40N2O2 |
Molekulargewicht |
388.6 g/mol |
IUPAC-Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-dodecylpiperazine |
InChI |
InChI=1S/C24H40N2O2/c1-2-3-4-5-6-7-8-9-10-11-14-25-15-17-26(18-16-25)20-22-12-13-23-24(19-22)28-21-27-23/h12-13,19H,2-11,14-18,20-21H2,1H3 |
InChI-Schlüssel |
XGJATXFGSLXPEX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCN1CCN(CC1)CC2=CC3=C(C=C2)OCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(tert-Butyl) 2-ethyl 4,6-dihydro-5H-pyrrolo[3,4-d]thiazole-2,5-dicarboxylate](/img/structure/B13944234.png)

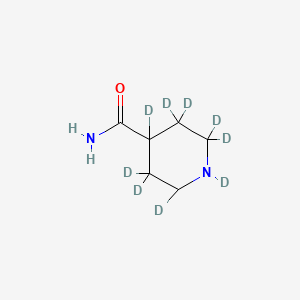
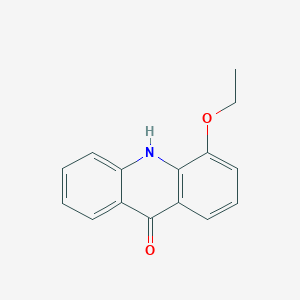
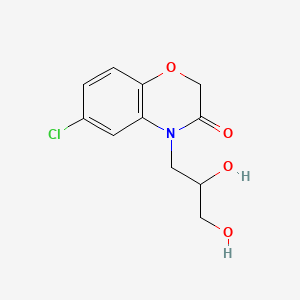
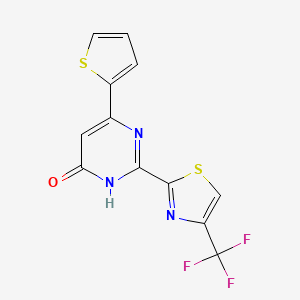
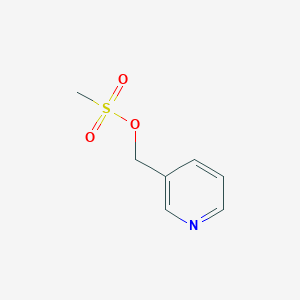
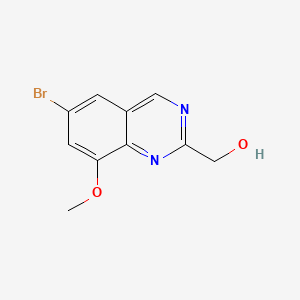
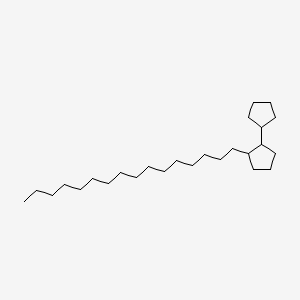
![7H-Indolo[2,3-c]quinoline](/img/structure/B13944292.png)

![5,7-Dibromo-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B13944313.png)

